molecular formula C15H14ClNO3 B2996846 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol CAS No. 339166-09-5

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol

Cat. No. B2996846
CAS RN: 339166-09-5
M. Wt: 291.73
InChI Key: KZSPKNZRBKAHBU-RQZCQDPDSA-N
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Description

“4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the reaction was reported to be 73.91% .


Molecular Structure Analysis

The crystal structure of this compound is almost planar with a root mean square deviation of 0.0325 Å, with a maximum deviation of 0.0803 (9) Å for the Cl1 atom from the mean square plane .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.73 . Other specific physical and chemical properties are not explicitly mentioned in the available resources.

Future Directions

While the specific future directions for this compound are not mentioned, it is noted that the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers is a major area of research for Schiff base metal complexes . This compound, being a part of Schiff base metal complexes, could potentially be a part of this research direction .

properties

IUPAC Name

4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPKNZRBKAHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol

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